REACTION_CXSMILES
|
CCCCCCCCCCCC.C([O:32][C:33]1[C:34]([O:42][CH3:43])=[CH:35][C:36]([CH2:39][CH:40]=[CH2:41])=[CH:37][CH:38]=1)(=O)CCCCCCC/C=C\CCCCCCCC.[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]>>[CH3:43][O:42][C:34]1[CH:35]=[C:36](/[CH:39]=[CH:40]/[CH:41]=[O:46])[CH:37]=[CH:38][C:33]=1[OH:32].[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC=1C(=CC(=CC1)CC=C)OC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1O)/C=C/C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |